![molecular formula C8H7ClF2O2S B1433550 [4-(Difluoromethyl)phenyl]methanesulfonyl chloride CAS No. 1211518-37-4](/img/structure/B1433550.png)

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride is C8H7ClF2O2S . The InChI key is YXHIPWPXGJQRGZ-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known to be a reagent in synthetic chemistry.Physical And Chemical Properties Analysis

The molecular weight of this compound is 240.65 .Wissenschaftliche Forschungsanwendungen

Synthesis of N,N-Dibenzylmethanesulfonamide : A study by Datta et al. (2008) describes the synthesis of N,N-Dibenzylmethanesulfonamide from methanesulfonyl chloride and dibenzylamine, highlighting its molecular packing properties (Datta, Buglass, Hong, & Lim, 2008).

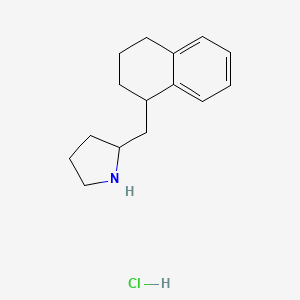

Preparation of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines : Craig et al. (2000) explored the reaction of lithiated (phenylsulfonyl)methane with N-diphenylphosphinylaziridines to produce high-yield 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines (Craig, Jones, & Rowlands, 2000).

Synthesis and Ring Openings of 1-Methyl-6,9-Epoxy-9-Aryl-5,6,9,10-Tetrahydro-1H-Imidazo [3,2-e] [2H-1,5] Oxazocinium Methanesulfonate : Upadhyaya et al. (1997) conducted a detailed study on the synthesis and subsequent reactions of certain imidazo oxazocinium methanesulfonates, providing insights into their structural and reaction properties (Upadhyaya et al., 1997).

Mild Pd-catalyzed N-arylation of Methanesulfonamide : Rosen et al. (2011) developed a Pd-catalyzed cross-coupling method for methanesulfonamide with aryl bromides and chlorides, which is significant in avoiding genotoxic impurities (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Synthesis of Radioactive 2,4-Dichlorophenyl Methanesulfonate : Burton and Stoutamire (1973) synthesized radioactive 2,4-dichlorophenyl methanesulfonate for studying the metabolic fate of nematicides, demonstrating the chemical's utility in tracing biological processes (Burton & Stoutamire, 1973).

Study of Hydrolysis of (Trimethylsilyl)methanesulfonyl Chloride : King and Lam (1993) examined the hydrolysis mechanisms of (trimethylsilyl)methanesulfonyl chloride, contributing to the understanding of its chemical behavior in different pH conditions (King & Lam, 1993).

Investigation of Methanesulfonates with Acetylcholinesterase : Greenspan and Wilson (1970) studied the reaction of methanesulfonates with acetylcholinesterase, providing insights into enzyme-inhibitor interactions and the effect of fluoride on these reactions (Greenspan & Wilson, 1970).

Safety and Hazards

The safety data sheet for a similar compound, Methanesulfonyl chloride, indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage. It may cause an allergic skin reaction, be fatal if inhaled, may cause respiratory irritation, and is harmful to aquatic life .

Eigenschaften

IUPAC Name |

[4-(difluoromethyl)phenyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSCZUPWXLIQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)

![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)

![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)

![Methyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1433483.png)

![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)

![[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433490.png)